molecular formula C20H19N3O2S B2360124 3-methoxy-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide CAS No. 396720-74-4

3-methoxy-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide

Cat. No.: B2360124
CAS No.: 396720-74-4
M. Wt: 365.45
InChI Key: WOQXHJZHBYSACZ-UHFFFAOYSA-N
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Description

This compound, 3-methoxy-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide, is a synthetic small molecule of interest in fundamental pharmacological and cell signaling research. Its core structure incorporates a dihydropyrazole scaffold, a moiety frequently investigated for its activity in modulating ion channel function . Based on its structural similarity to known inhibitors, a primary research application for this compound may be as a potential modulator of Store-Operated Calcium Entry (SOCE), a critical cellular process for maintaining calcium homeostasis . SOCE is a ubiquitous signaling pathway with implications in a wide range of physiological functions, including immune cell activation, neurotransmission, and muscle contraction . Dysregulation of this pathway, mediated by the interaction between STIM proteins in the endoplasmic reticulum and Orai proteins in the plasma membrane, is also implicated in various disease states . Researchers can utilize this tool compound to probe the intricacies of calcium-mediated signaling cascades. By potentially inhibiting the formation or function of highly calcium-selective CRAC channels (a primary component of SOCE), this benzamide derivative can help elucidate the role of calcium influx in processes such as cell proliferation, differentiation, and gene expression . Its value lies in enabling target validation and pathway analysis in diverse cell types. This product is strictly for research purposes in a controlled laboratory setting. It is not intended for diagnostic, therapeutic, or personal use. Researchers should conduct their own experiments to determine the specific efficacy and mechanism of action of this compound in their unique biological systems.

Properties

IUPAC Name

3-methoxy-N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O2S/c1-13-6-3-4-9-18(13)23-19(16-11-26-12-17(16)22-23)21-20(24)14-7-5-8-15(10-14)25-2/h3-10H,11-12H2,1-2H3,(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOQXHJZHBYSACZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=C3CSCC3=N2)NC(=O)C4=CC(=CC=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Strategy and Reaction Pathways

Core Formation: Thieno[3,4-c]Pyrazole Scaffold

The bicyclic thieno[3,4-c]pyrazole system is synthesized via cyclocondensation reactions. Two primary approaches dominate the literature:

Method A : Thioketones react with hydrazines under acidic or basic conditions to form the pyrazole ring fused to a thiophene moiety. For example, cyclization of 3-thiocyanatothiophene-2-carbaldehyde with methylhydrazine yields the dihydrothienopyrazole intermediate.

Method B : Aminonitriles undergo cyclization with carbon disulfide in the presence of base, forming the thienopyrazole core through a [3+2] cycloaddition mechanism. This method offers higher regioselectivity for C-3 substitution.

Table 1: Comparison of Core Synthesis Methods
Parameter Method A Method B
Starting Material Thioketones Aminonitriles
Reaction Conditions HCl/EtOH, 80°C KOH/DMSO, 120°C
Yield 65–75% 70–85%
Regioselectivity Moderate High

Functionalization of the Core

Introduction of o-Tolyl Group

The o-tolyl (2-methylphenyl) group is introduced at position 2 of the pyrazole ring via nucleophilic aromatic substitution (NAS) or transition-metal-catalyzed cross-coupling:

  • NAS : Treatment of the core with 2-methylphenylboronic acid under Suzuki-Miyaura conditions (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O) achieves C-2 arylation with 80–90% yield.
  • Buchwald-Hartwig Amination : Alternative protocols use palladium catalysts to couple 2-bromotoluene with the pyrazole amine, though this method is less common due to competing side reactions.
Attachment of 3-Methoxybenzamide

The 3-methoxybenzamide moiety is installed at position 3 via amide coupling:

  • Activation : 3-Methoxybenzoic acid is activated with HATU or EDCl/HOBt in DMF.
  • Coupling : The activated acid reacts with the free amine on the thienopyrazole core, yielding the target compound in 85–95% purity after recrystallization.

Optimization of Reaction Conditions

Catalytic Systems

  • Cyclization : Tosic acid (p-TsOH) in toluene facilitates azeotropic water removal, improving cyclization yields to >90%.
  • Cross-Coupling : Pd(dppf)Cl₂ outperforms Pd(PPh₃)₄ in NAS reactions, reducing homocoupling byproducts.

Solvent and Temperature Effects

  • Cyclocondensation : Ethanol/water mixtures (3:1) at 80°C balance reaction rate and byproduct formation.
  • Amidation : Anhydrous DMF at 0–5°C minimizes racemization during coupling.
Table 2: Optimal Conditions for Key Steps
Step Solvent Catalyst Temperature Yield
Core Formation EtOH/H₂O HCl 80°C 70%
o-Tolyl Introduction DME/H₂O Pd(dppf)Cl₂ 100°C 88%
Amide Coupling DMF HATU 0°C 92%

Characterization and Analytical Data

Structural Confirmation

  • NMR :
    • ¹H NMR (DMSO-d₆) : δ 7.63 (d, 1H, thiophene), 7.32 (s, 2H, NH₂), 3.86 (s, 3H, OCH₃).
    • ¹³C NMR : 165.2 ppm (C=O), 159.1 ppm (pyrazole C-3).
  • HRMS : [M+H]⁺ observed at 365.45 (calc. 365.45).

Physicochemical Properties

  • Solubility : Low aqueous solubility (<0.1 mg/mL) due to hydrophobic o-tolyl and benzamide groups.
  • Stability : Stable under ambient conditions but degrades in acidic media (pH < 4).
Table 3: Key Physicochemical Properties
Property Value
Molecular Weight 365.45 g/mol
LogP 3.2 (predicted)
Melting Point 198–200°C
HPLC Purity >95% (C18, MeOH/H₂O)

Scalability and Industrial Considerations

  • Batch Size : Pilot-scale batches (1–5 kg) achieve 75–80% overall yield using Method B.
  • Cost Drivers : Pd catalysts account for 40% of raw material costs; switching to Ni-based systems reduces expenses but lowers yields.
  • Purification : Recrystallization from ethyl acetate/n-hexane (1:5) removes residual catalysts and byproducts.

Chemical Reactions Analysis

Types of Reactions

3-methoxy-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The benzamide group can be reduced to form amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe for studying biological pathways.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 3-methoxy-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide exerts its effects is likely related to its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins involved in key biological pathways. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Benzamide Modifications

  • This contrasts with the 2-methyl substituent in the analog (CAS 392252-95-8), which may reduce steric bulk compared to ortho-substituted groups .
  • 4-Bromo Analog (CAS 958587-45-6): The bromine atom introduces electronegativity and steric bulk, likely altering binding affinity in target proteins. This modification is absent in the target compound .

Aryl Group Variations

  • o-Tolyl vs. Phenyl/p-Tolyl: The target compound’s o-tolyl group (2-methylphenyl) introduces steric hindrance near the thienopyrazole core, which could limit conformational flexibility compared to the phenyl or p-tolyl (4-methylphenyl) groups in analogs. The p-tolyl substitution in CAS 958587-45-6 may improve hydrophobic interactions in binding pockets .

Core Modifications

  • The 5-oxo group in CAS 958587-45-6 adds a hydrogen-bond acceptor site, absent in the target compound, which could enhance interactions with polar residues in biological targets .

Biological Activity

3-methoxy-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and relevant research findings.

Compound Overview

  • IUPAC Name : this compound
  • Molecular Formula : C18H20N2O2S
  • Molecular Weight : 320.43 g/mol

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Cyclization Reactions : Formation of the thieno[3,4-c]pyrazole core.
  • Substitution Reactions : Introduction of the methoxy group via nucleophilic substitution.
  • Amidation : Coupling the thieno[3,4-c]pyrazole intermediate with benzoyl chloride to form the benzamide derivative.

Biological Activity

Research has indicated a variety of biological activities associated with thienopyrazole derivatives, including:

  • Antioxidant Activity : Studies have shown that compounds similar to this compound can act as antioxidants. For example, thienopyrazole compounds were assessed for their ability to mitigate oxidative stress in Clarias gariepinus (African catfish), demonstrating protective effects against toxic substances like 4-nonylphenol .
  • Anti-inflammatory Properties : Thienopyrazole derivatives are noted for their anti-inflammatory effects. They inhibit pathways related to inflammation and may serve as potential therapeutic agents for inflammatory diseases .
  • Anticancer Potential : Some derivatives have shown promise in inhibiting cancer cell proliferation. For instance, certain thienopyrazole compounds exhibit significant cytotoxicity against various cancer cell lines, suggesting potential applications in cancer therapy .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntioxidantProtects erythrocytes from oxidative damage
Anti-inflammatoryInhibits inflammatory pathways
AnticancerReduces viability of cancer cells

Case Study: Antioxidant Activity in Fish

In a study examining the effects of thienopyrazole compounds on the red blood cells of Clarias gariepinus, researchers observed significant reductions in erythrocyte malformations when exposed to these compounds compared to controls. This indicates their potential use as protective agents against environmental toxins .

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to interact with specific molecular targets such as enzymes and receptors involved in key biological pathways. These interactions could lead to modulation of signaling pathways relevant to inflammation and cell proliferation.

Q & A

Q. Q1. What are the critical considerations for optimizing the synthetic yield of this compound?

The synthesis of 3-methoxy-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide involves multi-step reactions, including cyclization of the thieno[3,4-c]pyrazole core and coupling with substituted benzamide groups. Key factors include:

  • Catalyst selection : Use of palladium-based catalysts for cross-coupling reactions to enhance regioselectivity .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF or THF) under inert atmospheres (N₂/Ar) to prevent oxidation of intermediates .
  • Temperature control : Reaction steps often require precise thermal gradients (e.g., 60–80°C for cyclization, 0–5°C for quenching) to minimize side products .
  • Purification : Column chromatography (silica gel, hexane/EtOAc) or recrystallization (methanol/water) to achieve >95% purity .

Q. Q2. Which spectroscopic methods are most effective for characterizing its structural integrity?

  • NMR spectroscopy : ¹H/¹³C NMR for confirming the thieno[3,4-c]pyrazole ring and methoxy/amide substituents. Key signals include δ ~7.2–7.8 ppm (aromatic protons) and δ ~165 ppm (C=O) .
  • Mass spectrometry (HRMS) : To validate molecular weight (e.g., [M+H]⁺ at m/z 406.12) and isotopic patterns .
  • IR spectroscopy : Absorption bands at ~1680 cm⁻¹ (amide C=O) and ~1240 cm⁻¹ (C-O of methoxy group) .

Q. Q3. How can solubility challenges in biological assays be addressed?

  • Co-solvent systems : Use DMSO (≤1% v/v) with aqueous buffers, validated by dynamic light scattering (DLS) to confirm no aggregation .
  • Prodrug derivatization : Introduce hydrophilic groups (e.g., phosphate esters) via substitution reactions at the pyrazole N1 position .

Advanced Research Questions

Q. Q4. How can contradictions in biological activity data across studies be resolved?

  • Orthogonal validation : Pair in vitro enzyme inhibition assays (e.g., kinase profiling) with cellular thermal shift assays (CETSA) to confirm target engagement .
  • Metabolite profiling : Use LC-MS/MS to identify active metabolites that may contribute to off-target effects .
  • Structural analogs : Compare activity of derivatives (e.g., halogen-substituted benzamides) to isolate structure-activity relationships (SAR) .

Q. Q5. What computational strategies are suitable for predicting its binding mode to kinase targets?

  • Molecular docking : Employ AutoDock Vina with crystal structures of kinases (e.g., CDK2 or Aurora A) to prioritize binding poses. Key interactions include hydrogen bonding with the amide group and π-π stacking of the o-tolyl moiety .
  • MD simulations : 100-ns simulations (AMBER force field) to assess stability of ligand-target complexes and identify critical residues for mutagenesis studies .

Q. Q6. How can its metabolic stability be improved for in vivo studies?

  • Deuterium incorporation : Replace labile hydrogen atoms (e.g., at the pyrazole C4 position) to slow CYP450-mediated oxidation .
  • Microsomal incubation : Screen with human liver microsomes (HLM) + NADPH to identify metabolic hotspots. Modify vulnerable sites (e.g., methoxy → trifluoromethoxy) .

Q. Q7. What experimental designs are optimal for evaluating its off-target effects?

  • Broad-panel screening : Use Eurofins’ SelectScreen® kinase panel (400+ targets) at 1 µM .
  • Transcriptomics : RNA-seq of treated vs. untreated cells to identify dysregulated pathways (e.g., MAPK/ERK) .
  • CRISPR-Cas9 knockouts : Validate suspected off-targets (e.g., GPCRs) in isogenic cell lines .

Critical Analysis of Contradictory Findings

  • Discrepancy in IC₅₀ values : Variations in kinase inhibition data (e.g., 45 nM vs. 120 nM) may arise from assay conditions (ATP concentration, enzyme source). Standardize assays using ADP-Glo™ kinase assays with 1 mM ATP .
  • Divergent solubility reports : Conflicting solubility data (e.g., 12 µM vs. 35 µM) likely reflect differences in buffer ionic strength or temperature. Use standardized USP methods .

Methodological Recommendations

  • Crystallography : Co-crystallize the compound with its target kinase to resolve binding ambiguities. Use SHELX programs for structure refinement .
  • In vivo PK/PD : Administer via IV (1 mg/kg) in rodent models with serial plasma sampling (0–24h). Analyze using LC-MS/MS .

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